molecular formula C9H9N3S B13349539 5-Benzyl-1,2,4-thiadiazol-3-amine

5-Benzyl-1,2,4-thiadiazol-3-amine

Cat. No.: B13349539
M. Wt: 191.26 g/mol
InChI Key: ROSSFYBKRXRSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are commonly found in various natural products and medicinal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Benzyl-1,2,4-thiadiazol-3-amine can be synthesized through the reaction of substituted phenylacetic acids with thiosemicarbazide . The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization and formation of the thiadiazole ring . The yields of this reaction can vary, but they are generally in the range of 28-96% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and its potential as an acetylcholinesterase inhibitor. Its derivatives have shown a range of biological activities, making it a versatile compound for further research .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

5-benzyl-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C9H9N3S/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)

InChI Key

ROSSFYBKRXRSDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NS2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.